3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine, chlorine, and trifluoromethyl substituents.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the aromatic ring.
3,4,5-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but different boronic acid derivative.
Uniqueness
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its specific combination of substituents, which confer distinct reactivity and stability. This makes it particularly valuable in Suzuki–Miyaura coupling reactions, where it can form complex biaryl structures with high efficiency .
Properties
Molecular Formula |
C13H14BBrClF3O2 |
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Molecular Weight |
385.41 g/mol |
IUPAC Name |
2-[3-bromo-5-chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H14BBrClF3O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3 |
InChI Key |
TVMASRQAKNXDFG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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